molecular formula C10H14FN3O2 B4137672 (5-amino-2-fluoro-4-nitrophenyl)diethylamine

(5-amino-2-fluoro-4-nitrophenyl)diethylamine

Cat. No. B4137672
M. Wt: 227.24 g/mol
InChI Key: KANQTUPVKFIUGA-UHFFFAOYSA-N
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Description

(5-amino-2-fluoro-4-nitrophenyl)diethylamine, also known as FND, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FND is a fluorinated derivative of 4-nitroaniline and is used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (5-amino-2-fluoro-4-nitrophenyl)diethylamine is not well understood. However, studies have suggested that (5-amino-2-fluoro-4-nitrophenyl)diethylamine may act as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. (5-amino-2-fluoro-4-nitrophenyl)diethylamine has also been shown to exhibit antibacterial and antifungal activity.
Biochemical and Physiological Effects:
Studies have shown that (5-amino-2-fluoro-4-nitrophenyl)diethylamine exhibits low toxicity and does not cause any significant adverse effects on the body. (5-amino-2-fluoro-4-nitrophenyl)diethylamine has been shown to have antioxidant properties and may help protect against oxidative stress. (5-amino-2-fluoro-4-nitrophenyl)diethylamine has also been shown to exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

(5-amino-2-fluoro-4-nitrophenyl)diethylamine is a versatile compound that can be used in various lab experiments. (5-amino-2-fluoro-4-nitrophenyl)diethylamine is easy to synthesize and is readily available. (5-amino-2-fluoro-4-nitrophenyl)diethylamine exhibits low toxicity and does not cause any significant adverse effects on the body. However, (5-amino-2-fluoro-4-nitrophenyl)diethylamine may not be suitable for certain experiments that require high purity levels.

Future Directions

There are several future directions for the research of (5-amino-2-fluoro-4-nitrophenyl)diethylamine. One potential application of (5-amino-2-fluoro-4-nitrophenyl)diethylamine is in the development of novel fluorescent dyes for biomedical imaging. (5-amino-2-fluoro-4-nitrophenyl)diethylamine may also have potential applications in the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of (5-amino-2-fluoro-4-nitrophenyl)diethylamine and its potential applications in various fields.

Scientific Research Applications

(5-amino-2-fluoro-4-nitrophenyl)diethylamine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. (5-amino-2-fluoro-4-nitrophenyl)diethylamine has been used in the synthesis of various organic compounds such as pyrazoles, pyridines, and quinolines. (5-amino-2-fluoro-4-nitrophenyl)diethylamine has also been used as a building block in the synthesis of novel fluorescent dyes.

properties

IUPAC Name

3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2/c1-3-13(4-2)9-6-8(12)10(14(15)16)5-7(9)11/h5-6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANQTUPVKFIUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N,3-N-diethyl-4-fluoro-6-nitrobenzene-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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